Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate
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Overview
Description
Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as amino, nitrophenyl, and phosphorylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Phosphorylation: The addition of phosphoryl groups using phosphorylating agents like phosphorus oxychloride.
Esterification: The formation of ester bonds by reacting carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: Continuous addition of reactants and removal of products to maintain a steady-state reaction.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride to reduce nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-nitrophenyl carbonate: Shares the benzyl and nitrophenyl groups but lacks the complex phosphorylamino structure.
Phenylmethoxycarbonylamino derivatives: Similar in having the phenylmethoxycarbonylamino group but differ in other functional groups.
Uniqueness
Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C35H37N6O11P |
---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48) |
InChI Key |
GJQNYHXDWRTOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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